![molecular formula C11H18BNO2 B1307605 4-[(二乙氨基)甲基]苯硼酸 CAS No. 220999-48-4](/img/structure/B1307605.png)

4-[(二乙氨基)甲基]苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-[(Diethylamino)methyl]phenylboronic acid” is a chemical compound that is often used as a cross-coupling partner in palladium-catalyzed carbon-carbon bond formation, specifically in the Suzuki Reaction .

Synthesis Analysis

While there is limited information available on the specific synthesis of “4-[(Diethylamino)methyl]phenylboronic acid”, it is known to be used in various chemical reactions. For instance, it is a useful reactant in the preparation of selective glucocorticoid receptor agonists and checkpoint 1 kinase (CHK1) inhibitors .

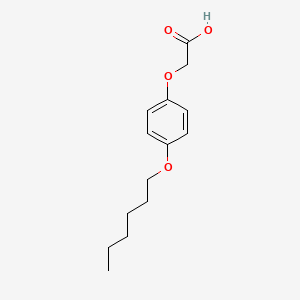

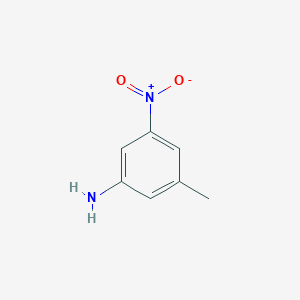

Molecular Structure Analysis

The molecular formula of “4-[(Diethylamino)methyl]phenylboronic acid” is C9H14BNO2 . Its structure includes a phenyl ring with a boronic acid group and a diethylamino methyl group attached to it .

Chemical Reactions Analysis

“4-[(Diethylamino)methyl]phenylboronic acid” is known to participate in palladium-catalyzed carbon-carbon bond formation, specifically in the Suzuki Reaction . It can also be used in the preparation of selective glucocorticoid receptor agonists and checkpoint 1 kinase (CHK1) inhibitors .

Physical And Chemical Properties Analysis

The molecular weight of “4-[(Diethylamino)methyl]phenylboronic acid” is 179.03 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are both 179.1117589 g/mol .

科学研究应用

Boronate Affinity Chromatography

4-[(Diethylamino)methyl]phenylboronic acid: is utilized in boronate affinity chromatography for the purification and separation of cis-diol-containing biomolecules, such as nucleosides, catechols, saccharides, and glycoproteins . This application takes advantage of the molecule’s ability to form reversible covalent complexes with cis-diol groups under alkaline conditions, which can be dissociated under acidic conditions.

Sensing and Imaging

Due to its pH-responsive capture/release characteristics, this compound is used in the development of fluorescent boronate affinity materials (BAMs). These BAMs are applied in sensing and imaging for the detection of cis-diol-containing molecules, providing a valuable tool in diagnostic and therapeutic research .

Drug Delivery Systems

The reversible binding feature of phenylboronic acid derivatives makes them suitable for constructing drug delivery systems. They can be engineered to release therapeutic agents in response to specific stimuli, such as changes in glucose levels, which is particularly useful in the targeted treatment of diseases like diabetes .

Molecular Recognition

This compound’s selective recognition capabilities are harnessed in molecular recognition processes. It can be incorporated into polymers or other materials to create systems that selectively bind to target molecules, which is fundamental in the development of biosensors and diagnostic assays .

Glycoprotein Enrichment

In proteomics, 4-[(Diethylamino)methyl]phenylboronic acid can be used to enrich glycoproteins from complex biological samples. This is crucial for the study of post-translational modifications and understanding disease mechanisms at the molecular level .

安全和危害

属性

IUPAC Name |

[4-(diethylaminomethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BNO2/c1-3-13(4-2)9-10-5-7-11(8-6-10)12(14)15/h5-8,14-15H,3-4,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGXUKAGOUGPEOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CN(CC)CC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400728 |

Source

|

| Record name | {4-[(Diethylamino)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Diethylamino)methyl]phenylboronic acid | |

CAS RN |

220999-48-4 |

Source

|

| Record name | {4-[(Diethylamino)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 4-nitrobenzenecarboxylate](/img/structure/B1307524.png)

![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide](/img/structure/B1307535.png)

![3-[(2,6-Dichlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1307536.png)

![(E)-3-(4-chloroanilino)-1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B1307554.png)

![1-(4-Acetyl-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1307557.png)

![4-[3-Hydroxy-4-(methoxycarbonyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B1307559.png)

![2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}acetamide](/img/structure/B1307569.png)